molecular formula C12H11ClFN3 B1488617 3-chloro-N-[2-(4-fluorophenyl)ethyl]pyrazin-2-amine CAS No. 1284971-36-3

3-chloro-N-[2-(4-fluorophenyl)ethyl]pyrazin-2-amine

Cat. No. B1488617
CAS RN: 1284971-36-3
M. Wt: 251.69 g/mol
InChI Key: CDAQBHPGRLCFCW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions under specific conditions . For instance, the synthesis of a related compound, “N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine”, involves the reaction of two precursors, “3-chloro-2-methylphenylthiourea” and “4-fluorophenacyl bromide”, under Hantzsch thiazole synthesis conditions .

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of pyrazine derivatives, including those structurally related to "3-chloro-N-[2-(4-fluorophenyl)ethyl]pyrazin-2-amine," often involves reactions between various amines and halogenated precursors. These reactions can yield compounds with potential applications in pharmaceuticals and materials science. One study details the synthesis and structural characterization of a compound by reacting (Z)-ethyl 3-amino-2-cyano-3-(4-fluorophenyl)acrylate with a pyrazole derivative, highlighting the compound's stabilized conformation through intramolecular hydrogen bonding (Dehua Zhang et al., 2007).

Biological Activity

  • Pyrazine derivatives have been explored for their tuberculostatic activity. In one study, 2-chloro-3-cyanopyrazine served as a substrate for synthesizing potentially tuberculostatic compounds. This research underscores the versatility of pyrazine derivatives in developing new antimicrobial agents (H. Foks et al., 2005).
  • Another avenue of research involves the development of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, with studies indicating their potential against A549 lung cancer cells. This demonstrates the application of pyrazine derivatives in cancer research and the quest for new therapeutic options (Jin-hua Zhang et al., 2008).

Chemical Reactivity and Applications

  • The reactivity of pyrazine derivatives has been a subject of interest in the context of synthesizing biologically active molecules and intermediates for further chemical transformations. For instance, studies on pyrazole derivatives have detailed computational evaluations of their reactivity, which could inform the design of pharmaceuticals with specific biological targets (Renjith Thomas et al., 2018).
  • Research into the synthesis methodologies of pyrazine and pyrazole derivatives, including the use of ultrasound irradiation, demonstrates the ongoing efforts to enhance the efficiency and environmental friendliness of producing these compounds. Such advancements could have significant implications for their application in various fields, including medicinal chemistry and agrichemicals (Huiyan Wang et al., 2011).

Safety and Hazards

The safety and hazards associated with “3-chloro-N-[2-(4-fluorophenyl)ethyl]pyrazin-2-amine” are not well-documented . It’s important to handle all chemical compounds with care and follow appropriate safety protocols.

Future Directions

The future research directions for “3-chloro-N-[2-(4-fluorophenyl)ethyl]pyrazin-2-amine” could involve further exploration of its synthesis, properties, and potential applications. Given the biological activities of similar compounds, it may be worthwhile to investigate its potential uses in medical and pharmaceutical contexts .

properties

IUPAC Name

3-chloro-N-[2-(4-fluorophenyl)ethyl]pyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClFN3/c13-11-12(17-8-7-15-11)16-6-5-9-1-3-10(14)4-2-9/h1-4,7-8H,5-6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDAQBHPGRLCFCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC2=NC=CN=C2Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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